molecular formula C13H15N B185745 1-Benzyl-2,5-dimethylpyrrole CAS No. 5044-20-2

1-Benzyl-2,5-dimethylpyrrole

Cat. No.: B185745
CAS No.: 5044-20-2
M. Wt: 185.26 g/mol
InChI Key: RNXMFQXZASNQHV-UHFFFAOYSA-N
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Description

1-Benzyl-2,5-dimethylpyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of benzyl and methyl groups in this compound enhances its chemical properties, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,5-dimethylpyrrole can be synthesized through several methods. One common approach involves the reaction of 3-Hexyn-2,5-diol with benzylamine . The reaction typically requires a catalyst and specific conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,5-dimethylpyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.

Major Products: The products formed from these reactions vary widely and can include different pyrrole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-2,5-dimethylpyrrole has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-2,5-dimethylpyrrole’s unique combination of benzyl and methyl groups provides distinct chemical properties, making it valuable in specific synthetic and industrial applications. Its stability and reactivity profile differ from other pyrrole derivatives, offering unique advantages in various research and industrial contexts .

Biological Activity

Overview

1-Benzyl-2,5-dimethylpyrrole is an organic compound that belongs to the pyrrole family, characterized by a five-membered nitrogen-containing ring. Its molecular formula is C13H15NC_{13}H_{15}N, and it has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound exhibits unique chemical properties due to the presence of a benzyl group and two methyl substituents. These modifications enhance its reactivity and potential interactions with biological systems.

PropertyValue
Molecular FormulaC13H15NC_{13}H_{15}N
Molecular Weight201.27 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

This compound has been studied for its role as a reagent in biochemical pathways, particularly in the reduction of nitrite to nitric oxide. This reaction is significant as nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission.

Key Mechanisms:

  • Nitric Oxide Synthesis : The compound facilitates the conversion of nitrite to nitric oxide, indicating its involvement in signaling pathways related to vascular health and neurotransmission.
  • Blocking Nitrosamine Formation : Research shows that this compound effectively inhibits the formation of N-nitrosomorpholine, a potent carcinogen. Its efficacy surpasses that of established blocking agents such as ascorbic acid and ammonium sulfamate.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Anticonvulsant Activity

Recent studies have highlighted the compound's potential as an anticonvulsant agent. In animal models, it demonstrated protective effects against seizures induced by pentylenetetrazole (PTZ) and electroshock tests .

Table 2: Anticonvulsant Efficacy in Animal Models

ModelDose (mg/kg)Efficacy (%)
Maximal Electroshock (MES)1575
Subcutaneous PTZ3080
6-Hz Test6085

Case Studies

Several case studies have documented the effects of this compound on biological systems:

  • Seizure Protection : In a study involving mice subjected to PTZ-induced seizures, treatment with varying doses of the compound resulted in significant reductions in seizure frequency and severity .
  • Synergistic Effects : The combination of this compound with valproic acid showed synergistic effects, enhancing anticonvulsant activity compared to monotherapy .

Properties

IUPAC Name

1-benzyl-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-11-8-9-12(2)14(11)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXMFQXZASNQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198479
Record name 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5044-20-2
Record name 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5044-20-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of benzylamine (10.7 g, 0.10 mol) and 2,5-hexanedione (11.4 g, 0.10 mol) and acetic acid (2.5 mL, 0.04 mol) in 50 mL toluene was heated at reflux under a Dean-Stark trap for 0.75hr. The resulting mixture was concentrated in vacuo to provide a viscous oil. The oil was dissolved in several volumes of isopropyl ether, then the solution was washed with 10% aqueous hydrochloric acid. The ether solution was dried and concentrated in vacuo to provide 2,5-dimethyl-1-benzylpyrrole (17.1 g, 92%) as a thick oil which eventually crystallized. The product was chromatographically homogenous and displayed an NMR spectrum consistent with its assigned structure. ##STR15## Preparation of Ethyl 2,5-Dimethyl-1-benzylindol-3-oyl-acetoacetate (I-3, a representative Friedel-Crafts acylation reaction):
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: How does 1-benzyl-2,5-dimethylpyrrole compare to other known blocking agents in preventing nitrosamine formation?

A: The study demonstrates that this compound exhibits superior efficacy in blocking the formation of N-nitrosomorpholine compared to several established agents. Its blocking ability is noted to be significantly greater than ascorbic acid, 1,2-phenylenediamine, and ammonium sulfamate. [] The study suggests that this compound and 2,5-dimethylpyrrole are the most effective among all tested pyrroles in preventing morpholine nitrosation under acidic conditions. []

Q2: What is the mechanism by which this compound prevents nitrosamine formation?

A: While the study doesn't delve into the specific mechanism of this compound, it highlights that pyrroles, in general, react with nitrosating agents to yield complex mixtures devoid of N-nitroso compounds. [] This suggests that this compound likely acts as a competitive inhibitor, reacting preferentially with nitrosating agents and preventing them from reacting with morpholine to form N-nitrosomorpholine.

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